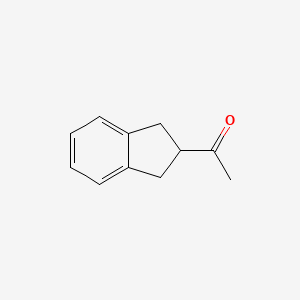

2-Acetylindane

描述

Contextualization within Indane Chemistry and its Derivatives

Indane and its analogues, such as indene, 1-indanone, and 1,3-indandione, are recognized as "privileged structures" in medicinal chemistry. researchgate.netmdpi.com This designation stems from their recurring presence in a variety of biologically active compounds. The rigid, bicyclic framework of indane, composed of a fused aromatic benzene (B151609) ring and an aliphatic cyclopentane (B165970) ring, offers a unique three-dimensional structure that can be extensively modified. researchgate.neteburon-organics.com The potential for diverse substitution patterns on this fused ring system allows for detailed structure-activity relationship (SAR) studies, making indane derivatives attractive candidates for the rational design of therapeutic molecules. researchgate.neteburon-organics.com

The indane scaffold is a core structural motif in numerous natural products and pharmaceuticals with a wide array of biological properties. acs.org Notable examples of commercially successful drugs incorporating the indane moiety include Indinavir, an HIV protease inhibitor; Sulindac, a non-steroidal anti-inflammatory drug; and Donepezil, used in the treatment of Alzheimer's disease. eburon-organics.com Furthermore, aminoindanes and indanediones have been developed as neuroleptic and neuroprotective agents. researchgate.net The versatility of the indane nucleus is further highlighted by its use in the development of antagonists for CGRP receptors and as a privileged scaffold for anticancer therapeutics. researchgate.neteburon-organics.com

Within this broad and pharmacologically significant class of compounds, 2-acetylindane serves as a key intermediate and building block. More specifically, it is often studied in the context of its tautomer, 2-acetylindan-1,3-dione, a β-diketone that exhibits rich coordination chemistry and is a precursor for the synthesis of more complex heterocyclic systems. google.comjddtonline.inforesearchgate.net The presence of the acetyl group at the 2-position of the indane ring offers a reactive handle for a variety of chemical transformations, including condensation reactions, cyclizations, and the formation of metal complexes. jddtonline.infonih.govzenodo.org

Historical Trajectories of Research on this compound and Related Structures

Early research on indane derivatives dates back to the early 20th century, with initial studies focusing on their synthesis and basic chemical reactivity. The synthesis of complex indane structures, such as bis-1:3-diketoindanylidene, and investigations into related compounds like ninhydrin (B49086) (triketoindane hydrate) were reported in the mid-20th century. rsc.org

Systematic investigation into the synthetic utility of this compound and its derivatives, particularly 2-acetylindan-1,3-dione, gained momentum in the latter half of the 20th century. A significant body of work from this period focused on leveraging these compounds as precursors for the synthesis of various heterocyclic systems. For instance, the condensation of 2-acetylindan-1,3-dione with hydrazines to form indeno[1,2-c]pyrazoles was explored for its potential to generate compounds with central nervous system activity. nih.govpopline.org

The Claisen-Schmidt condensation of 2-acetylindan-1,3-dione with various aromatic aldehydes to produce chalcones has been a recurring theme in the literature. zenodo.orgzenodo.org These chalcones, in turn, have served as intermediates for the synthesis of other heterocyclic structures, such as 2-aminopyrimidines, which have been investigated for their potential biological activities. zenodo.orgzenodo.org

In the early 2000s, research began to delve deeper into the structural and electronic properties of 2-acetylindan-1,3-dione and its derivatives. Quantum chemical and spectroscopic studies were employed to investigate the structure of its metal complexes with ions such as Cu(II), Zn(II), Cd(II), and Pb(II). researchgate.net These studies provided insights into the coordination modes and geometries of these complexes. researchgate.net The tautomeric equilibrium between the Schiff base and enamine forms of the condensation product of 2-acetylindan-1,3-dione with aniline (B41778) was also a subject of detailed investigation using a combination of quantum-chemical calculations, NMR and IR spectroscopies, and X-ray crystallography. researchgate.net

Identification of Current Research Frontiers and Unaddressed Challenges in the Field

The contemporary research landscape for this compound and its derivatives is characterized by a continued interest in their synthetic applications and an expanding exploration of their potential in materials science and medicinal chemistry.

A significant frontier lies in the development of novel, efficient, and stereoselective methods for the synthesis of highly functionalized indane derivatives. acs.org While traditional methods often rely on intramolecular cyclizations or intermolecular annulations that may require harsh conditions, modern approaches are exploring transition-metal-catalyzed C-H activation and functionalization to construct the indane scaffold with greater precision and functional group tolerance. acs.orgresearchgate.net The development of conceptually new synthetic methodologies for creating highly functionalized indanes remains a considerable challenge and is in high demand. acs.org

Another active area of research involves the use of 2-acetylindan-1,3-dione and its derivatives in the synthesis of novel coordination compounds and supramolecular assemblies. google.comgoogle.co.ukuni-sofia.bg The ability of the β-diketone moiety to act as a versatile ligand is being exploited to create metal complexes with interesting structural, spectroscopic, and potentially catalytic or biological properties. google.comuni-sofia.bg

In the realm of medicinal chemistry, indane-1,3-dione derivatives are being investigated as potential therapeutic agents for a range of diseases. ajchem-a.com Computational screening and molecular docking studies are being employed to design and evaluate novel indane-1,3-dione derivatives as potential inhibitors of biological targets, such as the InhA enzyme in Mycobacterium tuberculosis. ajchem-a.com

Despite the progress, several challenges remain. The selective functionalization of the indane core, particularly at specific positions on the aromatic or aliphatic rings, can be difficult to achieve. cardiff.ac.uk Furthermore, while many derivatives of this compound have been synthesized and screened for biological activity, a deeper understanding of their mechanisms of action and structure-activity relationships is often lacking. The development of more robust and scalable synthetic routes to these compounds is also a continuing challenge that needs to be addressed to facilitate their broader application in various fields.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| Appearance | Not specified in the provided results |

| Boiling Point | Not specified in the provided results |

| Melting Point | Not specified in the provided results |

| Solubility | Not specified in the provided results |

Table 2: Selected Research on Derivatives of this compound

| Derivative Class | Synthetic Precursor | Research Focus | Reference(s) |

|---|---|---|---|

| Indeno[1,2-c]pyrazoles | 2-Acetylindan-1,3-dione | Synthesis and CNS activity | nih.gov, popline.org |

| Chalcones | 2-Acetylindan-1,3-dione | Synthesis via Claisen-Schmidt condensation | zenodo.org, zenodo.org |

| 2-Aminopyrimidines | Chalcones of indane-1,3-dione | Synthesis and biological screening | zenodo.org, zenodo.org |

| Metal(II) Complexes | 2-Acetylindan-1,3-dione | Structural and spectroscopic studies | researchgate.net |

| Schiff Bases/Enamines | 2-Acetylindan-1,3-dione | Tautomerism and structural analysis | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCRMLBQARGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455708 | |

| Record name | 2-Acetylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33982-85-3 | |

| Record name | 2-Acetylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Acetylindane and Its Functionalized Analogs

Direct Synthetic Routes to 2-Acetylindane

Cyclization and Alkylation Approaches

A notable direct synthesis of this compound involves a cyclization reaction. One method utilizes the reaction of alpha, alpha'-dibromo-o-xylene with acetylacetone. google.comgoogle.com This reaction is conducted under phase-transfer conditions using sodium hydroxide (B78521) (NaOH) and tetrabutylammonium (B224687) bromide in a toluene/water solvent system at 80°C. google.comgoogle.com The process is believed to proceed through an unstable diacetyl intermediate, which then undergoes cleavage to yield this compound. google.comgoogle.com

Following its synthesis, this compound can undergo further modification through alkylation. For instance, it can be alkylated with ethyl iodide in the presence of a strong base like potassium tert-butoxide to produce 2-acetyl-2-ethylindan. google.comgoogle.com This intermediate is crucial for the synthesis of more complex molecules. google.comgoogle.com

Synthesis of this compound-1,3-dione as a Pivotal Intermediate or Analog

This compound-1,3-dione is a key compound that serves as both a functionalized analog of this compound and a critical intermediate for further chemical transformations.

Claisen Condensation Methodologies

The primary and most established method for synthesizing this compound-1,3-dione is the Claisen condensation. jddtonline.info This reaction involves the condensation of diethyl phthalate (B1215562) with acetone (B3395972) in the presence of a base, typically sodium methoxide (B1231860) in methanol. jddtonline.info This method provides a direct and efficient route to the desired dione (B5365651) structure. The resulting this compound-1,3-dione can then be used in subsequent reactions, such as condensation with thiosemicarbazide (B42300) to form Schiff's bases. jddtonline.info

Alternative Synthetic Pathways for this compound-1,3-dione

While Claisen condensation is the predominant method, other strategies exist for the synthesis of indane-1,3-dione derivatives. For instance, a Friedel-Crafts reaction of 4-methylbenzoyl chloride or 3,4-dimethylbenzoyl chloride with malonyl dichloride, followed by treatment with concentrated hydrochloric acid, has been developed to produce substituted indane-1,3-diones. mdpi.com Another approach involves the Knoevenagel condensation of indane-1,3-dione with malononitrile (B47326) to create cyano-substituted derivatives. mdpi.com Furthermore, the condensation of 1a with 2-acetylindan-1,3-dione (16) has been shown to yield a fused pyrazolopyrimidine (18). researchgate.net

Advanced Derivatization Reactions of this compound and Structurally Related Compounds

Formation of Chalcone (B49325) Derivatives

A significant derivatization of this compound-1,3-dione involves its conversion into chalcones. Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation reaction between this compound-1,3-dione and various substituted aromatic or heteroaromatic aldehydes. iajpr.comderpharmachemica.com

In a typical procedure, a mixture of this compound-1,3-dione and a substituted aldehyde is stirred in ethanol (B145695). iajpr.com An aqueous solution of sodium hydroxide is then added, and the mixture is left to react, often overnight at room temperature. iajpr.com The resulting chalcone is then isolated by pouring the reaction mixture into crushed ice. iajpr.com These chalcone derivatives can be further reacted, for example, with guanidine (B92328) hydrochloride to form 2-amino pyrimidine (B1678525) derivatives. iajpr.comderpharmachemica.com

The synthesis of chalcones is a versatile method for creating a diverse library of compounds. The general approach involves the condensation of an aryl ketone with an aromatic aldehyde in the presence of a condensing agent. nih.gov This methodology has been applied to various starting materials, including 2-acetyl naphthalene, to produce a wide range of chalcone derivatives. nih.govscholarsresearchlibrary.com

Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives can be synthesized from this compound-1,3-dione through a multi-step process. The initial step typically involves a Claisen-Schmidt condensation of this compound-1,3-dione with various aromatic aldehydes. wjpps.com This reaction yields chalcone intermediates.

The subsequent and defining step is the cyclization of these chalcones with hydrazine (B178648) derivatives. wjpps.comresearchgate.net This is commonly achieved by reacting the chalcone with hydrazine hydrate (B1144303) or hydrazine hydrochloride in a suitable solvent such as ethanol, often in the presence of a base like pyridine (B92270) or in an acidic medium. wjpps.comresearchgate.netresearchgate.net The reaction proceeds via a condensation reaction followed by cyclization to form the pyrazoline ring. researchgate.netresearchgate.net The use of different hydrazine derivatives allows for the introduction of various substituents on the pyrazoline ring.

For instance, a series of pyrazoline derivatives has been synthesized by refluxing chalcones derived from this compound-1,3-dione with hydrazine hydrate in ethanol. nih.gov Similarly, the reaction of these chalcones with hydrazine hydrochloride in pyridine and ethanol has also been reported to yield pyrazoline derivatives. researchgate.netresearchgate.net The general reaction scheme involves the nucleophilic addition of hydrazine to the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular cyclization and dehydration to afford the final pyrazoline product. libretexts.org

Table 1: Synthesis of Pyrazoline Derivatives from this compound-1,3-dione Derived Chalcones

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|

Preparation of Schiff Bases and Enamines from this compound-1,3-dione

The reaction of this compound-1,3-dione with primary amines can lead to the formation of either Schiff bases or the more stable enamine tautomers. The outcome of this condensation reaction is influenced by the reaction conditions and the nature of the amine used.

Investigations into the condensation reaction between this compound-1,3-dione and aniline (B41778) have shown that the product is the enamine, 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione, rather than the corresponding Schiff base. researchgate.netresearchgate.net This has been confirmed through quantum-chemical calculations, NMR and IR spectroscopies, and X-ray crystallography. researchgate.netresearchgate.net The enamine structure is favored due to the formation of a stable intramolecular hydrogen bond between the N-H proton and a carbonyl oxygen of the indane-1,3-dione ring. researchgate.net

However, Schiff bases of indane-1,3-dione can be synthesized. For example, a series of Schiff bases has been prepared by reacting pyrimidine derivatives of indane-1,3-dione with various aromatic aldehydes. derpharmachemica.com The synthesis involves the condensation of the amino group on the pyrimidine ring with the aldehyde.

Furthermore, the reaction of this compound-1,3-dione with thiosemicarbazide has been reported to yield an enamine of 2-acetylindan-1,3-dionethiosemicarbazone, specifically 2-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]hydrazinecarbothioamide, rather than the predicted Schiff base. iucr.org This condensation reaction is typically carried out by refluxing the reactants in ethanol with a few drops of glacial acetic acid. iucr.org

Table 2: Synthesis of Schiff Bases and Enamines from this compound-1,3-dione

| Reactants | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound-1,3-dione, Aniline | Condensation Reaction | 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione (Enamine) | researchgate.netresearchgate.net |

| Pyrimidine derivatives of Indane-1,3-dione, Aromatic Aldehydes | Condensation Reaction | Schiff Bases | derpharmachemica.com |

| This compound-1,3-dione, Thiosemicarbazide | Ethanol, Glacial Acetic Acid, Reflux | 2-[1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]hydrazinecarbothioamide (Enamine) | iucr.org |

Other Chemical Transformations for Novel Derivative Generation

The versatile chemical nature of this compound allows for a variety of other transformations to generate novel derivatives. These reactions often target the acetyl group or the dione functionality to build more complex molecular architectures.

One notable transformation is the synthesis of thiosemicarbazone derivatives. For instance, refluxing this compound-1,3-dione with thiosemicarbazide in absolute ethanol results in the formation of α-(1,3-dioxo-indane-2-yl) ethylidene thiosemicarbazone. jddtonline.info This thiosemicarbazone can then serve as a ligand for the synthesis of various metal complexes. jddtonline.info

Furthermore, this compound can be a precursor for the synthesis of other heterocyclic systems. For example, it can undergo reactions to form indenopyrazoles. jddtonline.info The specific reaction pathways and resulting structures depend on the reagents and conditions employed.

Additionally, the acetyl group of this compound can be subject to reactions typical of ketones. While not extensively detailed for this compound itself in the provided context, analogous reactions on similar ketones, such as the Wolff-Kishner reduction which converts a ketone to an alkane via a hydrazone intermediate, suggest potential synthetic routes. libretexts.org The reaction of the acetyl group with reagents like dichlorophosphoranes could also lead to chlorinated derivatives, which are versatile intermediates for further synthesis. google.com

Table 3: Other Chemical Transformations of this compound

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound-1,3-dione | Thiosemicarbazide, Absolute Ethanol, Reflux | α-(1,3-Dioxo-indane-2-yl) ethylidene thiosemicarbazone | jddtonline.info |

| This compound | - | Indenopyrazole derivatives | jddtonline.info |

Reaction Mechanisms and Reactivity Profiles of 2 Acetylindane and Its Derivatives

Mechanistic Investigations of Condensation Reactions

Condensation reactions are a cornerstone of the chemistry of 2-acetylindane and its derivatives, providing pathways to a diverse array of heterocyclic and substituted products. The carbonyl group of the acetyl moiety serves as a prime site for nucleophilic attack, initiating reactions that are often followed by dehydration or other transformations.

A pivotal area of investigation in the chemistry of this compound-1,3-dione is the structure of its condensation products with primary amines. The reaction between 2-acetylindan-1,3-dione and an amine, such as aniline (B41778), can theoretically yield two different tautomeric products: a Schiff base (an imine) or a β-enaminone (an enamine). researchgate.net The determination of which tautomer predominates is crucial for understanding the product's stability, properties, and subsequent reactivity.

Detailed studies utilizing a combination of quantum-chemical calculations, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and single-crystal X-ray crystallography have been conducted to resolve this structural question. researchgate.netresearchgate.net Research on the condensation product with aniline has shown conclusively that the enamine isomer, specifically 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione, is the favored tautomer. researchgate.net

Quantum-chemical calculations predicted the enamine form to be more stable than the Schiff base form. researchgate.net This theoretical finding was corroborated by experimental data. Both solid-state and solution-phase ¹³C NMR spectroscopy confirmed the structure to be the enamine. researchgate.net X-ray crystallography provided definitive proof, revealing the molecular structure in the solid state to be the enamine, which is stabilized by a strong intramolecular hydrogen bond between the N-H proton and a carbonyl oxygen of the indane-1,3-dione moiety. researchgate.net The presence of this hydrogen bond is a key factor in the stabilization of the enamine tautomer over the imine. researchgate.net

| Tautomer / Isomer | Computational Method | Relative Energy (kcal/mol) | Conclusion |

| Enamine Isomer | HF/3-21G//HF/3-21G | 0.00 | Most Stable |

| Schiff Base Isomer | HF/3-21G//HF/3-21G | +5.47 | Less Stable |

This table presents theoretical energy data for the tautomers of the condensation product of this compound-1,3-dione and aniline, indicating the higher stability of the enamine form. Data sourced from Ivanova et al. (2003). researchgate.net

This tautomerism is a widespread phenomenon in related chemical systems, with the equilibrium often influenced by steric and electronic factors, as well as solvent polarity. rsc.orgnih.gov In many cases involving β-dicarbonyl compounds, the enamine form benefits from the stability conferred by conjugation and intramolecular hydrogen bonding. researchgate.net

Influence of Substituent Effects on Reaction Pathways and Selectivity

Substituent effects play a critical role in directing the course and outcome of reactions involving this compound derivatives. The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the reactivity of the molecule and the stability of intermediates and products. nih.govscilit.com

In the condensation of this compound-1,3-dione with substituted anilines, the electronic properties of the substituent on the aniline ring influence the nucleophilicity of the amine. scilit.com

Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline increase the electron density on the nitrogen atom, making the amine a stronger nucleophile. This can accelerate the rate of the initial nucleophilic attack on the acetyl carbonyl group.

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density on the nitrogen, reducing its nucleophilicity and potentially slowing down the condensation reaction. These groups also influence the stability of the resulting enamine product by affecting the electronic properties of the phenylamino (B1219803) moiety. scilit.com

In other systems, such as the substitution reactions of acetals, the electronic properties of acyl groups can determine the reaction pathway and stereoselectivity. nih.gov Decreased electron-donating ability of a participating group can lead to higher 1,2-trans selectivity, demonstrating how subtle electronic changes can switch the preference between different reactive intermediates. nih.gov

Studies on Intramolecular Proton Transfer Mechanisms

Intramolecular proton transfer (IPT) is a fundamental process that governs the tautomeric equilibria observed in derivatives of this compound. masterorganicchemistry.com As established in the condensation of this compound-1,3-dione with aniline, the product exists as an enamine stabilized by an intramolecular hydrogen bond. researchgate.net The dynamic equilibrium between the Schiff base (imine) and the enamine tautomers is a direct result of proton transfer.

The mechanism involves the movement of a proton between two basic sites within the same molecule. masterorganicchemistry.com

Imine to Enamine: A proton is transferred from the α-carbon (the carbon adjacent to the C=N bond) to the imine nitrogen.

Enamine to Imine: The proton on the nitrogen is transferred back to the α-carbon.

In the case of the 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione product, the enamine form is thermodynamically favored. The proton resides on the nitrogen atom, where it can form a stable six-membered ring via hydrogen bonding with a carbonyl oxygen. This process is often facilitated by a low-energy transition state. researchgate.net The study of such proton transfer events is often aided by computational chemistry and spectroscopic methods like IR, which can detect changes in bond vibrations upon deuteration of the mobile proton. researchgate.net

While not extensively studied for this compound itself, related phenomena like excited-state intramolecular proton transfer (ESIPT) are well-documented for other molecules containing intramolecular hydrogen bonds. mdpi.comnih.gov In ESIPT, photoexcitation dramatically increases the acidity of the proton donor and the basicity of the acceptor, leading to a very fast proton transfer in the excited state. nih.gov This field provides valuable mechanistic insights into the factors controlling proton mobility within a molecular framework.

Analysis of Reactivity with Diverse Reagents and Reaction Conditions

The dual reactivity of the acetyl group and the indane-1,3-dione system allows this compound-1,3-dione to react with a wide range of reagents, leading to the synthesis of complex heterocyclic structures.

Research has documented several key reaction types:

Mannich Reaction: With secondary amines like piperidine (B6355638) or diethylamine (B46881) in the presence of formaldehyde, 2-acetyl-1,3-indandione undergoes the Mannich reaction to yield aminomethylated products. researchgate.net

Condensation with Amines:

Reaction with primary aromatic amines gives 2-[N-(substituted phenyl)acetimidoyl]-1,3-indandione derivatives (the enamine tautomers). researchgate.net

Condensation with o-aminophenol can yield a mixture of the expected enamine and a seven-membered oxazepinone ring system, formed through subsequent intramolecular cyclization. researchgate.net

Reaction with 2,3-diaminopyridine (B105623) results in the formation of a diazepinone derivative. researchgate.net

Coupling with Diazonium Salts: The active methylene (B1212753) group in 2-acetyl-1,3-indandione is susceptible to electrophilic attack by diazonium salts, leading to azo coupling products. researchgate.net

Heterocyclization Reactions: Reaction with hydrazine (B178648) derivatives, such as 3-amino-5,6-diphenyl-1,2,4-triazine, can lead to the formation of fused pyrazolopyrimidine systems. researchgate.net The synthesis of 2-acetyl-1,3-dione itself is often achieved via a Claisen-type condensation. google.comyoutube.com

The following table summarizes the reactivity of this compound-1,3-dione with various reagents.

| Reagent(s) | Reaction Type | Product Description | Reference(s) |

| Piperidine / Formaldehyde | Mannich Reaction | 2-(2-Piperidinoacetyl)-1,3-indandione | researchgate.net |

| Primary Aromatic Amines (e.g., Aniline) | Condensation / Tautomerism | 2-[N-(substituted phenyl)acetimidoyl]-1,3-indandione (Enamine) | researchgate.netresearchgate.net |

| o-Aminophenol | Condensation / Cyclization | Mixture of enamine and an oxazepinone derivative | researchgate.net |

| 2,3-Diaminopyridine | Condensation / Cyclization | Diazepinone derivative | researchgate.net |

| Diazonium Salts | Azo Coupling | Azo-coupled 2-acetyl-1,3-indandione derivatives | researchgate.net |

| Hydrazine Derivatives | Condensation / Heterocyclization | Fused pyrazolopyrimidine systems | researchgate.net |

These reactions underscore the versatility of this compound-1,3-dione as a building block in organic synthesis, providing access to a wide range of complex molecules.

Advanced Spectroscopic and Structural Elucidation of 2 Acetylindane Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the molecular framework of 2-acetylindane systems.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for defining the constitution of this compound derivatives. Chemical shifts (δ) provide information about the electronic environment of each nucleus, while coupling patterns in ¹H NMR reveal the connectivity of adjacent protons.

In derivatives of 2-acetylindan-1,3-dione, the acetyl methyl protons typically resonate in the upfield region of the ¹H NMR spectrum. For instance, in one study of a condensation product with aniline (B41778), the methyl group protons appeared at approximately 2.59 ppm in a CDCl₃ solution. researchgate.net The aromatic protons of the indane ring system are observed further downfield, generally in the range of 7.2–7.7 ppm. researchgate.net For 2-acetyl-1H-indene-1,3(2H)-dione, the acetyl methyl protons are found at δ 2.31–2.35 ppm, and the sp³-hybridized CH groups appear between δ 4.76–4.87 ppm. In enolic forms, which are prevalent in β-dicarbonyl systems like 2-acetylindan-1,3-dione, the enolic proton gives a characteristic signal at a very low field, around τ = -3 (which corresponds to δ ≈ 13 ppm), indicating strong intramolecular hydrogen bonding. scispace.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The assignment of carbon signals is often facilitated by two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.net These techniques correlate proton and carbon signals, allowing for unambiguous assignment of the entire carbon skeleton. For example, HMQC identifies carbons directly attached to protons, while HMBC reveals longer-range couplings (over two or three bonds), which is crucial for identifying quaternary carbons and piecing together the molecular fragments. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Nucleus | Compound System | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| ¹H (Acetyl CH₃) | 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione | ~2.59 | CDCl₃ | researchgate.net |

| ¹H (Aromatic) | 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione | 7.2 - 7.7 | CDCl₃ | researchgate.net |

| ¹H (Imino NH) | 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione | 12.17 - 12.27 | DMSO, CD₃CN, CDCl₃ | researchgate.net |

| ¹H (Enolic OH) | This compound-1,3-dione | ~13 (τ = -3) | Not Specified | scispace.com |

| ¹³C (Carbonyls) | Pb(2-acetylindan-1,3-dione)₂ Complex | ~176.0 (relative to TMS) | Solid State (CPMAS) | researchgate.net |

While solution-state NMR reveals the structure of molecules as they tumble freely in a solvent, solid-state NMR provides crucial information about their conformation and packing in the crystalline state. For this compound systems, solid-state ¹³C NMR, often using the Cross-Polarization Magic-Angle Spinning (CPMAS) technique, has been used to confirm molecular structures. researchgate.netresearchgate.net

The substitution of a proton with a deuterium (B1214612) atom can induce small but measurable changes in NMR chemical shifts, known as Deuterium Isotope Effects (DIE). nih.gov These effects are a powerful tool for probing molecular structure and dynamics, especially hydrogen bonding. ualberta.canih.gov In the study of a condensation product of 2-acetylindan-1,3-dione, the change in ¹³C chemical shifts upon replacing the imino proton (NH) with a deuteron (B1233211) (ND) was investigated. researchgate.netresearchgate.net

The largest isotope effects were observed for the carbon atoms closest to the site of deuteration. researchgate.net A significant DIE was also noted for a carbonyl carbon involved in an intramolecular hydrogen bond with the imino proton. researchgate.net This observation provided strong evidence for the presence and nature of the hydrogen bond, confirming that the proton is localized in a specific position, which helps to establish the favored tautomeric form of the molecule in solution. researchgate.netresearchgate.net

Solid-State NMR for Confirmation of Molecular Architecture

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomeric Equilibria

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for identifying functional groups. savemyexams.com For this compound systems, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups.

In 2-acetylindan-1,3-dione, the presence of a β-dicarbonyl moiety leads to characteristic carbonyl stretching frequencies. Typical values include a band around 1710 cm⁻¹ for the five-membered ring ketone and a broader band between 1670–1620 cm⁻¹ for a chelated carbonyl group involved in the enol tautomer. jddtonline.info The existence of tautomeric equilibria between the keto and enol forms can be studied by observing these carbonyl bands under different conditions. kisti.re.kr

Furthermore, comparing the IR spectrum of a compound with that of its deuterated analog can provide definitive assignments for vibrations involving exchangeable protons. In a derivative of 2-acetylindan-1,3-dione, the N-H deformation band was clearly identified by its isotopic frequency shift upon deuteration, confirming the structure. researchgate.net The disappearance of a low-frequency band at 1643 cm⁻¹ upon deuteration provided insights into the mutual orientation of different parts of the molecule. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound Systems

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Compound System | Reference |

|---|---|---|---|---|

| C=O (Ketone) | Stretch (5-membered ring) | ~1710 | This compound-1,3-dione | jddtonline.info |

| C=O (Chelated) | Stretch (Enol form) | 1620 - 1670 | This compound-1,3-dione | jddtonline.info |

| C=O | Stretch | ~1683 | 5-Acetylindane (B1361556) | |

| Aromatic C-H | Stretch | 3058 - 2926 | 5-Acetylindane |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgtechnologynetworks.com The resulting spectrum provides information about the electronic structure and conjugated systems within a molecule.

For 2-acetylindan-1,3-dione (2AID), the UV-Vis absorption spectrum in ethanol (B145695) exhibits multiple bands, reflecting different electronic transitions. researchgate.net It shows three main absorption bands in the 280–324 nm range. researchgate.net The longest wavelength absorption has a distinct vibrational structure with two maxima of nearly equal intensity at 310 nm and 322 nm. researchgate.net These absorptions are typically assigned to π→π* transitions within the conjugated enol system and n→π* transitions involving the non-bonding electrons on the oxygen atoms. libretexts.org

In a derivative, 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione, absorption maxima (λmax) were observed in acetonitrile (B52724) at 230.5 nm, 295.0 nm, and 336.0 nm. researchgate.net The position and intensity of these bands are sensitive to the solvent and the specific tautomeric form present, making UV-Vis spectroscopy a useful tool for studying tautomeric equilibria. kisti.re.kr

Table 3: UV-Visible Absorption Maxima for this compound Systems

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 2-Acetylindan-1,3-dione (2AID) | 310, 322 | Ethanol | researchgate.net |

| 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione | 230.5, 295.0, 336.0 | Acetonitrile | researchgate.net |

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which allows for the validation of its molecular formula.

For derivatives of 2-acetylindan-1,3-dione, mass spectrometry has been used to confirm their structure. jddtonline.info In one case, the mass spectrum of a thiosemicarbazone derivative (IETS) showed the molecular ion peak (M⁺) at m/z 261, which corresponds to its calculated molecular weight and served as the base peak in the spectrum. jddtonline.info The presence of this molecular ion peak provides direct evidence for the successful synthesis of the target compound.

Beyond molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. aps.org When the ionized molecule breaks apart in the spectrometer, it forms characteristic fragment ions. Analyzing the masses of these fragments can help to piece together the structure of the original molecule and confirm the identity of its various substructures. While detailed fragmentation pathways for this compound itself are not extensively documented in the provided context, the technique is routinely applied in the characterization of its derivatives to support proposed structures. jddtonline.info

X-ray Crystallography for Definitive Solid-State Molecular Structures

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive proof of molecular structure, including bond lengths, bond angles, and conformational details, which are inferred through other spectroscopic methods. For complex molecular systems such as those involving the this compound framework, single-crystal X-ray diffraction (SCXRD) is indispensable for validating proposed structures and understanding their solid-state packing and intermolecular interactions. immutoscientific.com

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, high-quality crystal of the substance of interest. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, crystallographers can compute a three-dimensional electron density map of the molecule. From this map, the precise location of each atom in the crystal's unit cell can be determined, yielding a detailed molecular structure. immutoscientific.com

A notable example is the investigation into the condensation product of 2-acetylindan-1,3-dione and aniline. researchgate.net Quantum-chemical calculations suggested the formation of an enamine isomer, 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione, over a Schiff base. This was unequivocally confirmed by a single-crystal X-ray diffraction experiment, which provided the definitive solid-state structure. researchgate.net The study revealed the presence of two conformers within the crystal structure and detailed the molecular geometry, which was in good agreement with theoretical calculations. researchgate.net

The crystallographic data obtained from such studies are highly detailed. Key parameters determined include the crystal system, space group, and the dimensions of the unit cell (the basic repeating structural unit of a crystal). This information allows for a thorough understanding of the molecular packing and the nature of intermolecular forces, such as hydrogen bonds and π-π stacking interactions, which govern the crystal's architecture. acs.orgmdpi.com

For instance, in the crystal structure of 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione, the molecules form discrete centrosymmetric dimers. researchgate.net This level of detail is crucial for structure-property relationship studies in materials science and medicinal chemistry. rsc.orgresearchgate.net

Below is a table summarizing the crystallographic data for a derivative of the this compound system, illustrating the type of information obtained from an X-ray diffraction study.

Interactive Data Table: Crystallographic Data for 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 8.863(2) |

| b (Å) | 10.597(2) |

| c (Å) | 16.035(3) |

| α (°) | 86.14(3) |

| β (°) | 80.89(3) |

| γ (°) | 74.34(3) |

| Volume (ų) | 1424.0(6) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.369 |

| Radiation Type | MoKα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 293(2) |

| Final R index | R1 = 0.0556 |

This detailed structural information derived from X-ray crystallography is paramount. It serves as the ultimate benchmark for confirming the outcomes of chemical reactions and for the rational design of new molecules with desired solid-state properties. The study of various indane derivatives has shown how modifications to the core structure influence molecular planarity and packing, which in turn affect the material's physical properties. acs.orgiucr.org

Coordination Chemistry and Metal Complexation of 2 Acetylindane Derivatives

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes involving 2-acetylindane derivatives typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are often solid precipitates that can be isolated and purified. Characterization relies on a combination of spectroscopic and analytical techniques to elucidate their structure and composition.

A variety of transition metal complexes have been synthesized using both 2-acetylindan-1,3-dione and its Schiff base derivatives. For instance, Schiff bases like α-(1,3-dioxo-indane-2-yl) ethylidenethiosemicarbazone (IETS) are prepared by refluxing 2-acetylindan-1,3-dione with thiosemicarbazide (B42300) in ethanol (B145695). jddtonline.info These Schiff base ligands are then reacted with anhydrous metal chlorides of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), V(III), Cr(III), and Fe(III) to form the corresponding metal complexes. jddtonline.info The resulting solid products are generally insoluble in water and common organic solvents. jddtonline.info

Complexes of 2-acetylindan-1,3-dione (2AID) itself with Cu(II), Zn(II), and Cd(II) have been synthesized, yielding a metal-to-ligand ratio of 1:2. researchgate.net In the cases of Zn(II) and Cd(II) complexes, two water molecules were also found to be part of the inner coordination sphere. researchgate.net Template synthesis, where the metal ion directs the reaction, has been used to form an octahedral Ni(II) complex by reacting 2-acetyl-1,3-indandione and ethylenediamine (B42938) in the presence of the nickel ion. researchgate.net Similarly, a single-crystal X-ray structure of an iron(III) complex with 2-acetyl-1,3-indandione revealed an octahedral geometry. researchgate.net

The characterization of these complexes is thorough. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic bands, such as the C=O and C=N stretching frequencies, and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. jddtonline.info Molar conductance measurements help determine the electrolytic or non-electrolytic nature of the complexes. jddtonline.inforesearchgate.net Magnetic susceptibility measurements are crucial for understanding the electronic structure and geometry of the complexes. jddtonline.infoasianpubs.org For example, Co(II) and Ni(II) complexes often exhibit paramagnetism consistent with high-spin configurations, while Zn(II) and Cd(II) complexes are diamagnetic. jddtonline.inforesearchgate.net

Table 1: Physical Properties of Selected Transition Metal Complexes with a this compound-1,3-dione Schiff Base (IETS)

| Complex | Colour | Magnetic Moment (μeff, B.M.) | Reference |

|---|---|---|---|

| [Co(L)Cl] | Red-brown | 3.85 | jddtonline.info |

| [Ni(L)Cl] | Reddish-brown | 3.40 | jddtonline.info |

| [Cu(L)Cl] | Yellowish-brown | 1.78 | jddtonline.info |

| [Fe(L)Cl] | Not specified | 5.85 | jddtonline.info |

| [V(L)Cl] | Not specified | 3.80 | jddtonline.info |

| [Cr(L)Cl] | Not specified | 3.85 | jddtonline.info |

L represents the deprotonated IETS ligand.

The coordination chemistry of this compound derivatives extends to lanthanide ions, which are known for their unique photophysical properties. frontiersin.org Novel lanthanide complexes with formulas such as [Ln(aind)₃L(H₂O)] have been synthesized, where Ln is Eu³⁺ or Gd³⁺, 'aind' is the 2-acetyl-1,3-indandionate anion, and L is a secondary ligand like 1,10-phenanthroline. researchgate.net These complexes are characterized by elemental analysis, infrared spectroscopy, and thermogravimetric analysis. researchgate.net The data from these analyses are consistent with the presence of a coordinated water molecule in the [Ln(aind)₃L(H₂O)] structure. researchgate.net The synthesis of heterometallic lanthanide complexes has also been explored, demonstrating the versatility of these coordination systems. frontiersin.org Characterization often involves advanced techniques like ESI-MS and luminescence spectroscopy to probe the structure and properties of these complex molecules. mdpi.com

Complexes with Transition Metal Ions (e.g., Cu(II), Zn(II), Cd(II), Co(II), Ni(II), V(III), Cr(III), Fe(III))

Investigation of Ligand Binding Modes and Coordination Geometries

Derivatives of this compound can coordinate to metal ions in several ways, depending on the specific ligand and the metal ion. researchgate.netajol.info The parent molecule, 2-acetylindan-1,3-dione, typically acts as a bidentate ligand, coordinating through the two oxygen atoms of the β-dicarbonyl system after deprotonation. researchgate.net

Schiff base derivatives offer more complex binding possibilities. For example, α-(1,3-dioxo-indane-2-yl) ethylidenethiosemicarbazone can act as a multidentate chelating agent, with coordination occurring through the azomethine nitrogen and the sulfur or enolized oxygen atoms. jddtonline.info This flexibility allows for the formation of stable five- or six-membered rings with the metal ion. ajol.info Depending on the reaction conditions and the metal, these ligands can behave as neutral tetradentate, bidentate, or monobasic tridentate agents. japsonline.com In many complexes, the ligand acts as a dibasic tetradentate agent, coordinating through two azomethine nitrogens and two enolizable carbonyl groups. asianpubs.org The coordination sphere is often completed by other ligands, such as water molecules or anions like chloride. researchgate.netasianpubs.org

Structural Analysis of Coordination Spheres (e.g., Square Planar, Octahedral, Distorted Tetrahedral/Square Pyramidal Geometries)

The coordination geometry around the central metal ion in this compound complexes is diverse and is determined by the nature of the metal ion, its oxidation state, and the specific ligand. ajol.infomdpi.com A range of geometries has been proposed based on spectroscopic and magnetic data. jddtonline.info

For instance, complexes of Cu(II), Zn(II), and Cd(II) with 2-acetylindan-1,3-dione have been shown to adopt a distorted tetrahedral structure. researchgate.net However, some Cu(II) complexes with Schiff base derivatives are suggested to have distorted octahedral or square planar structures. jddtonline.info A distorted square pyramidal structure has also been identified for a Cu(II) complex. researchgate.net

Octahedral geometry is common for several transition metal ions. researchgate.netasianpubs.org Single-crystal X-ray diffraction has confirmed that Fe(III) and certain Ni(II) complexes of 2-acetyl-1,3-indandione derivatives possess octahedral coordination. researchgate.net Electronic spectra and magnetic moment data also support distorted octahedral environments for many Fe(III) and Cr(III) complexes. asianpubs.orgscirp.org In general, the complexes exhibit either tetra- or hexa-coordination depending on the metal ion and the stoichiometry of the reaction. jddtonline.info

Table 2: Common Coordination Geometries of this compound Metal Complexes

| Metal Ion(s) | Coordination Geometry | Reference |

|---|---|---|

| Cu(II), Zn(II), Cd(II) | Distorted Tetrahedral | researchgate.net |

| Cu(II) | Square Planar / Distorted Octahedral | jddtonline.info |

| Cu(II) | Distorted Square Pyramidal | researchgate.net |

| Fe(III), Ni(II) | Octahedral | researchgate.net |

| Fe(III), Cr(III) | Distorted Octahedral | asianpubs.org |

| Co(II), Ni(II), Cu(II), Zn(II) | Tetrahedral / Octahedral | ajol.info |

Assessment of Complex Stability and Thermal Behavior

The stability of metal complexes with this compound derivatives is often investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). japsonline.comresearchgate.net These techniques provide information on the thermal stability of the compounds, their decomposition patterns, and the presence of coordinated or lattice solvent molecules. ajol.info

Many of the synthesized complexes exhibit high thermal stability, decomposing at temperatures above 250-300°C. jddtonline.info This high stability can be indicative of a polymeric structure for the complexes. jddtonline.info

Thermogravimetric studies have been particularly useful in confirming the composition of hydrated complexes. For example, TGA of Zn(II) and Cd(II) complexes with 2-acetylindan-1,3-dione showed a weight loss corresponding to two water molecules in the temperature range of 107–139°C, confirming that the water is part of the coordination sphere. researchgate.net Similarly, for lanthanide complexes formulated as [Ln(aind)₃L(H₂O)], thermogravimetric analysis supports the presence of a coordinated water molecule. researchgate.net The thermal decomposition of complexes often proceeds in multiple steps, involving the initial loss of solvent molecules followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. researchgate.netresearchgate.net

Table 3: Thermal Decomposition Data for M(AID)₂·2H₂O Complexes

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |

|---|---|---|---|---|---|

| Zn(AID)₂·2H₂O | 1 | 107–139 | Found: 7.83, Calculated: 7.55 | Loss of 2H₂O | researchgate.net |

| Cd(AID)₂·2H₂O | 1 | 107–139 | Found: 6.89, Calculated: 6.55 | Loss of 2H₂O | researchgate.net |

AID represents the deprotonated 2-acetylindan-1,3-dione ligand.

Biological Activity and Mechanistic Studies of 2 Acetylindane Derivatives

Assessment of Antimicrobial Efficacy (Antibacterial, Antifungal)

A substantial body of research has focused on the antimicrobial potential of 2-acetylindane derivatives, particularly chalcones, pyrazolines, and pyrimidines synthesized from a 2-acetyl-indane-1,3-dione precursor. zenodo.orgiajpr.com These derivatives have been evaluated against various bacterial and fungal strains.

Chalcones and 2-amino-pyrazoline derivatives of indane-1,3-dione were tested for antibacterial activity against the Gram-positive bacterium Staphylococcus mutans and the Gram-negative bacterium Eshcherichia coli. wjpps.com Many of the synthesized compounds demonstrated moderate to good antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 25 μg/ml. wjpps.com In the same study, specific chalcone (B49325) and pyrazoline derivatives (compounds 1c and 2c) showed superior antifungal activity against Candida albicans (MIC 25 μg/ml) compared to other tested compounds. wjpps.com

Further studies on chalcone derivatives of indane-1,3-dione confirmed their antibacterial and antifungal properties. wjpps.com Similarly, pyrimidine (B1678525) derivatives synthesized from these chalcones have been evaluated for their activity against both bacterial and fungal pathogens. nih.gov The search for new antimicrobial agents remains a critical area of research due to rising antibiotic resistance. researchgate.netresearchgate.net

| Derivative Class | Microorganism | Activity/Result | Reference |

|---|---|---|---|

| Chalcones & Pyrazolines | Eshcherichia coli | Moderate to good activity (MIC 25 μg/ml) | wjpps.com |

| Chalcones & Pyrazolines | Staphylococcus mutans | Tested for activity | wjpps.com |

| Chalcones & Pyrazolines (1c, 2c) | Candida albicans | Better activity than other compounds (MIC 25 μg/ml) | wjpps.com |

| Pyrimidine Derivatives | Various bacteria and fungi | Evaluated for antimicrobial activity | nih.gov |

| 2-(Arylsulfonyl)indane-1,3-diones | S. aureus, E. coli, P. aeruginosa | Significant activity observed | researchgate.net |

Evaluation of Antitubercular Activity

The global health threat posed by tuberculosis, especially drug-resistant strains, has driven research into new therapeutic agents. austinpublishinggroup.comscirp.org Derivatives of this compound have emerged as a promising area of investigation. Chalcones and the subsequent pyrazoline derivatives synthesized from 2-acetyl-indane-1,3-dione have been specifically evaluated for their antimycobacterial effects. zenodo.orgwjpps.comzenodo.orgijpronline.com

In one study, chalcones of indane-1,3-dione were prepared and then converted into pyrazoline derivatives. ijpronline.com These new compounds were subsequently screened for their antitubercular activity, among other biological effects. ijpronline.com Another report detailed the synthesis of chalcone derivatives of indane-1,3-dione and their subsequent evaluation for antitubercular properties. wjpps.com The findings suggest that the indane-1,3-dione nucleus, when incorporated into chalcone and pyrazoline structures, can be a valuable scaffold for developing novel antitubercular agents. researchgate.netijpronline.com

| Derivative Class | Screening Method | Key Finding | Reference |

|---|---|---|---|

| Chalcones of indane-1,3-dione | In vitro evaluation | Screened for antitubercular activity | wjpps.com |

| Pyrazolines from indane-1,3-dione chalcones | In vitro evaluation | Evaluated for antitubercular activity | ijpronline.com |

| Chalcones and Pyrimidine derivatives | Literature survey | Reported to possess antitubercular activities | zenodo.orgzenodo.org |

Exploration of Antimalarial and Anti-HIV Potential

The versatility of the this compound scaffold extends to the exploration of antiviral and antiparasitic agents. Thiosemicarbazone derivatives, in particular, have been studied for a wide array of biological activities, including anti-HIV and antimalarial properties. jddtonline.info The interest in these compounds is partly due to their ability to chelate with metal ions in biological systems. jddtonline.info

Some research has pointed to the potential antimalarial activity of compounds derived from this compound-1,3-dione, such as certain chalcones and pyrazolines. zenodo.orgzenodo.org For instance, 2-acetylpyridine (B122185) thiosemicarbazones have been evaluated for antimalarial activity against Plasmodium berghei and Plasmodium falciparum. nih.gov While specific studies on this compound derivatives for anti-HIV activity are less common, related heterocyclic systems like 1,2,3-triazoles and benzophenones are known to inhibit HIV-1 enzymes. nih.govsciforschenonline.org Thiosemicarbazone derivatives of 2-acetyl-indane-1,3-dione have been noted for their potential anti-HIV activity. jddtonline.info

Investigation of Anticoagulant Properties

The indane-1,3-dione core is historically significant for its association with anticoagulant properties. researchgate.net Several derivatives are known rodenticides that function as blood anticoagulants. researchgate.net Examples of commercial anticoagulants with this core structure include Diphacinone and Chlorophacinone, which is (l'-p-chlorophényl-l'-phényl)-2-acétylindane-1,3-dione. google.comgoogleapis.com

Research has shown that 2-(arylsulfonyl)indane-1,3-diones are potent blood anticoagulants. researchgate.net A study focused on synthesizing these compounds and evaluating their anticoagulant and antimicrobial activities found that all tested compounds registered significant activity. researchgate.net The anticoagulant potential is a well-established characteristic of the 2-substituted indane-1,3-dione class of molecules. researchgate.netderpharmachemica.com

Analysis of Anticancer and Antitumor Potential

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of this compound have shown promise in this area. acharyainstitutes.inajrconline.org Indane-1,3-dione derivatives have been associated with a range of biological activities, including antitumor properties. researchgate.net

Recent studies have highlighted that derivatives of 5-acetylindane (B1361556) exhibit promising antitumor effects, demonstrating significant cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) analysis has indicated that modifications to the indane core can enhance this antitumor efficacy. For example, specific derivatives showed inhibitory activity against fibrosarcoma (HT-1080), breast cancer (MCF-7), and lung cancer (A549) cell lines. Furthermore, thiosemicarbazone derivatives of this compound-1,3-dione have been investigated for their anticancer and antitumor potential. jddtonline.info The combination of the indane-1,3-dione moiety with other heterocyclic structures like pyrimidines has also been explored to develop compounds with anticancer activity. derpharmachemica.com

| Derivative | Target Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound A (5-Acetylindane derivative) | HT-1080 (fibrosarcoma) | 15 µM | |

| Compound B (5-Acetylindane derivative) | MCF-7 (breast cancer) | 10 µM | |

| Compound C (5-Acetylindane derivative) | A549 (lung cancer) | 12 µM |

Studies on Anti-inflammatory and Analgesic Effects (from related indane derivatives)

Indane derivatives are well-documented for their anti-inflammatory and analgesic properties. ajrconline.orgcore.ac.uk The indane-1,3-dione structure is a key feature in many compounds synthesized to possess these effects. researchgate.netresearchgate.net For example, Clidanac (6-chloro-5-cyclohexyl-1-indancarboxylic acid) is an anti-inflammatory drug derived from the indan (B1671822) ring system. core.ac.uk

Studies on pyrimidine derivatives of indane-1,3-dione have demonstrated both analgesic and anti-inflammatory activities. nih.govderpharmachemica.com Chalcones derived from this compound-1,3-dione have also been evaluated for these properties. acharyainstitutes.in The anti-inflammatory effects are often studied using the carrageenan-induced paw edema model in rats, where the synthesized compounds are compared against standards like Indomethacin. researchgate.netresearchgate.net The results often show that the anti-inflammatory activity is dose-dependent and can be comparable to that of established drugs. core.ac.uk

Mechanistic Elucidation of Biological Actions

Understanding the mechanism of action is crucial for the development of therapeutic agents. For the diverse biological activities of this compound derivatives, several mechanisms have been proposed.

In the context of anti-inflammatory effects, some pyrimidine derivatives are thought to exert their action by interacting with and inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The binding of a chlorophenyl substituted pyrimidine derivative with Pro 218 of the COX-2 receptor has been suggested through docking studies. nih.gov

For anticancer activity, various mechanisms have been explored. One 5-fluoroindolin-2-one derivative was found to suppress tumor cell proliferation by inducing G1 phase arrest and apoptosis and by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Other proposed mechanisms for related heterocyclic derivatives include the inhibition of enzymes like PI5P4Kα, PI5P4Kβ, and topoisomerase II. mdpi.com

The antimicrobial activity of thiosemicarbazone derivatives is often attributed to their ability to chelate with metal ions, which can be crucial for microbial enzymes. jddtonline.info It has also been proposed that these compounds can inhibit ribonucleoside diphosphate (B83284) reductase, an enzyme essential for DNA biosynthesis. jddtonline.info The specific molecular targets for 5-acetylindane derivatives may involve interactions with various enzymes or receptors, leading to the modulation of biochemical pathways.

Role of Metal Chelation in Biological Systems

The ability of certain organic molecules to bind to metal ions, a process known as chelation, is a significant factor in their biological activity. Derivatives of 2-acetylindan-1,3-dione are recognized for their chelating properties. researchgate.net The interaction of these compounds with transition metal ions has been explored to understand their mechanism of action. scirp.org

The biological activity of thiosemicarbazone derivatives, for instance, is often attributed to their capacity to chelate with trace metals within biological systems. jddtonline.info This chelation can influence the lipophilicity of the molecule, which in turn governs its ability to enter cells. jddtonline.info The formation of metal complexes can sometimes lead to enhanced biological effects compared to the free ligand. For example, some metal complexes of 2-acetyl and 2-formyl-3-amino-1,4-naphthoquinone have shown promising antibacterial and antifungal activities. scirp.org

Studies have involved the synthesis and characterization of various metal(II) complexes of 2-acetylindan-1,3-dione, including those with copper, zinc, cadmium, and lead. researchgate.netresearchgate.net These complexes often exhibit a 1:2 metal-to-ligand ratio. researchgate.netresearchgate.net The coordination behavior and structure of these metal chelates are crucial in determining their biological potential. scirp.org For example, the molar conductance values of certain Co(II), Ni(II), and Cu(II) chelates suggest they are non-electrolytes. scirp.org

| Ligand/Complex | Metal Ion | Molar Ratio (Metal:Ligand) | Biological Activity Noted |

| 2-Acetyl-3-amino-1,4-naphthoquinone | Co(II), Ni(II), Cu(II) | 1:1 | Antibacterial, Antifungal scirp.org |

| 2-Acetylindan-1,3-dione | Cu(II), Zn(II), Cd(II), Pb(II) | 1:2 | Physiologically active researchgate.netresearchgate.net |

| α-(1,3-dioxo-indan-2-yl)-ethylidene-thiosemicarbazone (IETS) | Transition metals | 1:1, 1:2, 1:3 | Potential for various biological activities jddtonline.info |

This table presents data on metal complexes of this compound derivatives and their noted biological activities based on available research.

Inhibition of Key Enzymatic Pathways (e.g., DNA Synthesis inhibition via ribonucleoside diphosphate reductase)

A critical mechanism by which this compound derivatives may exert their biological effects is through the inhibition of essential enzymatic pathways. A notable example is the inhibition of DNA synthesis. jddtonline.info

Ribonucleoside diphosphate reductase (RNR) is a crucial enzyme that catalyzes the formation of deoxyribonucleotides, the essential precursors for DNA synthesis and repair. uniprot.orgguidetopharmacology.org The RNR enzyme itself is complex, typically consisting of two non-identical subunits. guidetopharmacology.orgnih.gov One subunit, often designated R1, contains the substrate-binding site, while the other, R2, houses a free radical (often a tyrosyl radical) that is indispensable for the enzyme's catalytic activity. guidetopharmacology.orgnih.gov

Thiosemicarbazone derivatives, which can be synthesized from 2-acetylindan-1,3-dione, are known to be potent inhibitors of ribonucleoside diphosphate reductase. jddtonline.info The mechanism of inhibition is thought to occur in one of two ways: either through the chelation of an iron ion that is a necessary cofactor for the enzyme, or because a pre-formed metal chelate of the inhibitor directly interacts with the target enzyme. jddtonline.info By blocking RNR, these compounds effectively halt the production of building blocks for DNA, thereby inhibiting cell proliferation. jddtonline.info This makes RNR a significant target for the development of antiviral and anticancer drugs. umich.edu

| Inhibitor Class | Target Enzyme | Proposed Mechanism of Inhibition | Consequence |

| Thiosemicarbazones (derived from this compound) | Ribonucleoside Diphosphate Reductase (RNR) | Chelation of iron cofactor; Direct interaction of metal chelate with the enzyme jddtonline.info | Inhibition of DNA synthesis jddtonline.info |

This table outlines the inhibition of Ribonucleoside Diphosphate Reductase by thiosemicarbazone derivatives of this compound.

Modulation of Specific Cellular and Molecular Pathways

Beyond direct enzyme inhibition, derivatives of this compound can influence cellular behavior by modulating specific signaling pathways. These pathways are complex networks that govern cellular processes like growth, proliferation, and apoptosis (programmed cell death). nih.gov

The interaction of these compounds with various cellular components, such as enzymes and receptors, can lead to the modulation of these biochemical pathways. For instance, the antitumor properties exhibited by some 5-acetylindane derivatives suggest an interaction with pathways that control cell growth and survival. The modulation of such signaling pathways can lead to the arrest of the cell cycle, preventing cancer cells from dividing, and can trigger apoptosis, leading to their elimination. nih.govnih.gov

Anticancer agents often work by initiating these apoptotic pathways. nih.gov The ability of a compound to selectively induce apoptosis in tumor cells is a highly desirable characteristic. Studies on various inhibitor compounds have shown that they can cause cell growth arrest and induce apoptosis, which is consistent with the modulation of cellular proliferation pathways. nih.gov While the precise pathways affected by this compound derivatives are a subject of ongoing research, their biological activity points towards a significant interplay with these fundamental cellular control systems.

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR investigations seek to identify which parts of the molecule are crucial for its effects and how modifications to its structure can enhance its desired properties, such as antitumor efficacy.

Research has indicated that specific modifications to the acetyl group and the indane core of these compounds can lead to enhanced biological activity. For example, in the context of antitumor activity, SAR analysis of 5-acetylindane derivatives has demonstrated that altering the structure can significantly impact their cytotoxic effects against various cancer cell lines.

The goal of SAR studies is to build a model that can predict the biological activity of newly designed compounds. This often involves synthesizing a series of related compounds with systematic variations in their structure and then evaluating their biological effects. For instance, the data below from a study on 5-acetylindane derivatives illustrates how different modifications can affect antitumor activity against specific cancer cell lines.

| Compound | Modification | Target Cancer Cell Line | IC50 (µM) |

| Compound A | Derivative of 5-Acetylindane | HT-1080 (fibrosarcoma) | 15 |

| Compound B | Derivative of 5-Acetylindane | MCF-7 (breast cancer) | 10 |

| Compound C | Derivative of 5-Acetylindane | A549 (lung cancer) | 12 |

This table shows the results of a structure-activity relationship study on 5-acetylindane derivatives, indicating the cytotoxic effects (IC50 values) against different human tumor cell lines. Lower IC50 values indicate greater potency.

These investigations are crucial for optimizing lead compounds into more potent and selective therapeutic agents. nih.gov By understanding the SAR, chemists can rationally design new derivatives with improved efficacy and potentially fewer side effects.

Emerging Applications and Future Research Directions for 2 Acetylindane and Its Analogs

Applications in Materials Science (e.g., Dyes, Functional Materials)

The distinct chemical structure of acetylindane analogs makes them promising candidates for the development of advanced materials. The conjugated diketone system present in derivatives like 2-acetyl-1,3-indandione makes them suitable precursors for dyes and sensors.

Research in this area has extended to the creation of functional metal-organic complexes. For instance, complexes of 2-acetylindan-1,3-dione with various metal(II) ions (such as Cu, Zn, Cd, and Pb) have been synthesized and studied. researchgate.net The coordination of the metal ion with the acetylindane derivative can lead to materials with specific structural and photoluminescent properties. researchgate.netresearchgate.net The synthesis of terbium(III) complexes with β-diketone ligands, a class to which acetylindane derivatives belong, highlights their potential in creating green phosphors for applications like white light-emitting diodes (WLEDs). researchgate.net

Furthermore, the acetylindane core can be incorporated into larger, more complex material structures. Derivatives of 5-acetylindane (B1361556) have been investigated as monomers in the production of specialty polymers. The inclusion of the rigid indane structure into polymer chains has been shown to enhance key physical properties of the resulting materials.

| Property | Value | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 120°C | |

| Tensile Strength | 50 MPa |

Future research is likely to focus on synthesizing novel acetylindane-based polymers and composites, exploring their use in coatings, adhesives, and other high-performance applications.

Utilization as Fluorescent Probes and Sensors

The inherent spectroscopic properties of certain acetylindane analogs, particularly those with extended conjugation, make them attractive for the development of fluorescent probes and sensors. These tools are crucial for detecting and quantifying specific analytes in biological and environmental systems with high sensitivity and selectivity. rsc.org

The general principle involves designing a molecule that exhibits a change in its fluorescence (e.g., turning "on" or "off," or shifting in color) upon binding to a specific target analyte, such as a metal ion or a biologically important enzyme. nih.govthno.org For example, fluorogenic substrates are essential for studying the activity of enzymes like protein tyrosine phosphatases (PTPs). nih.gov While direct applications of 2-acetylindane as a fluorescent probe are still an emerging area, the structural motifs present in its derivatives are highly relevant.

Future work in this domain could involve the synthesis of novel acetylindane derivatives designed to recognize specific biological targets. This could include:

Enzyme Activity Probes: Designing acetylindane analogs that are substrates for specific enzymes, such as acetylcholinesterase (AChE), where enzymatic cleavage would unmask a fluorescent signal. nih.gov

Ion Sensors: Creating derivatives that can selectively bind to metal ions, leading to a measurable change in their photophysical properties. mdpi.com

Multi-Analyte Probes: Developing single probes capable of responding to more than one chemical species, which is a significant challenge in cellular biology. rsc.org

The development of such probes would benefit from computational modeling to predict binding affinities and fluorescence properties, guiding the synthetic efforts toward the most promising candidates. nih.gov

Development of Green Chemistry Approaches for Synthesis

In line with the global shift towards sustainable practices, the chemical community is increasingly focused on developing environmentally benign synthetic methods. purkh.comresearchgate.net The principles of green chemistry—including waste prevention, maximizing atom economy, and using safer solvents and catalysts—are being applied to the synthesis of acetylindane and its derivatives. indianchemicalsociety.commlsu.ac.in

Traditional synthetic routes often involve hazardous reagents and generate significant waste. rasayanjournal.co.in Modern approaches seek to overcome these limitations. Key strategies applicable to acetylindane synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and allow for the use of greener solvents compared to conventional heating methods. mdpi.com It has been successfully used for synthesizing naphthoquinone derivatives, which share structural similarities with certain indane analogs. mdpi.com

Catalytic Processes: The use of efficient catalysts can lower the energy requirements of reactions and enable more selective transformations, minimizing byproducts. purkh.com For example, nickel pincer complexes have been used for the sustainable synthesis of heterocyclic compounds through acceptorless dehydrogenative coupling, an atom-economic process that produces only water and hydrogen gas as byproducts. figshare.com

Use of Renewable Feedstocks: A long-term goal of green chemistry is to replace petroleum-based starting materials with renewable resources. purkh.com For instance, re-emerging interest in calcium carbide, which can be produced from biomass, as a source for acetylene (B1199291) provides a pathway for the sustainable synthesis of various functional molecules. nih.gov

Future research will focus on designing and optimizing green synthetic routes for this compound and its analogs, aiming for processes that are not only efficient and high-yielding but also safe and environmentally responsible. rasayanjournal.co.in

Design and Synthesis of Novel Therapeutic Agents

The indane nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.neteburon-organics.com Indane analogs have given rise to successful drugs like the anti-inflammatory agent Sulindac and the Alzheimer's drug Donepezil. eburon-organics.com Consequently, there is significant research into designing novel therapeutic agents based on the this compound structure.

The versatility of the indane ring system allows for extensive chemical modifications, enabling a thorough exploration of structure-activity relationships (SAR) for various therapeutic targets. researchgate.neteburon-organics.com

Anticancer Agents: Derivatives of 5-acetylindane have shown promising antitumor properties against various cancer cell lines. SAR analysis indicates that modifications to the indane core can significantly enhance cytotoxic efficacy. For example, hybrid compounds integrating different pharmacophores, such as in the design of novel thiazolidine-2,4-dione-acridine hybrids, represent a promising strategy for developing potent antitumor agents. mdpi.com Similarly, heterocyclic derivatives of boswellic acid have been synthesized to act as anti-prostate cancer agents. nih.gov

Anti-inflammatory and Analgesic Agents: Researchers have synthesized pyrimidine-fused indane-1,3-dione derivatives and evaluated their analgesic and anti-inflammatory activities. derpharmachemica.com Schiff's bases derived from these compounds were found to be particularly potent. derpharmachemica.com

Neuroprotective Agents: Aminoindane derivatives are being investigated for a range of pharmacological activities, including potential use as neuroprotective agents for conditions like Alzheimer's disease. researchgate.netproquest.com Some analogs have shown potential as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's therapy.

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | HT-1080 (fibrosarcoma) | 15 | |

| Compound B | MCF-7 (breast cancer) | 10 | |

| Compound C | A549 (lung cancer) | 12 |